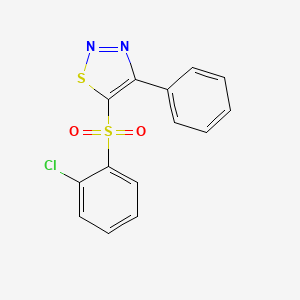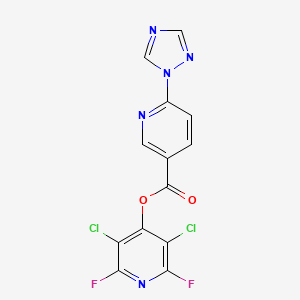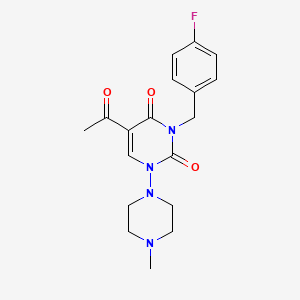![molecular formula C25H14ClF3N4O B3035722 2-({5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 338410-07-4](/img/structure/B3035722.png)
2-({5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related malononitrile derivatives involves multi-component reactions and the use of various reagents to introduce different functional groups into the molecule. For instance, the three-component reaction described in paper involves 2-alkynylbenzaldehyde, malononitrile, and indole, which proceeds with high selectivity and yields (Z)-1-benzylidene-3-(1H-indol-1-yl)-1H-indene-2,2(3H)-dicarbonitriles. This suggests that the synthesis of the compound may also involve a multi-step reaction with careful selection of starting materials and conditions to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of malononitrile derivatives is characterized by the presence of nitrile groups and other substituents that influence the overall geometry and electronic properties of the molecule. X-ray diffraction analysis, as performed in paper , can reveal the crystal structure and configuration of these compounds. The orthorhombic crystal system and trans configurations across the C2=C3 bond mentioned in paper could be indicative of the structural characteristics that might be expected for the compound .
Chemical Reactions Analysis
Malononitrile derivatives can participate in various chemical reactions due to their active methylene groups and nitrile functionalities. As described in paper , malononitrile reacts with ethyl cyanoacetate to form polyfunctional substituted pyridine derivatives, which can further react with different reagents to yield a variety of heterocyclic compounds. This reactivity suggests that the compound may also be amenable to further chemical transformations, potentially leading to the synthesis of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of malononitrile derivatives can be influenced by their molecular structure, as well as the nature and position of substituents. For example, the intramolecular hydrogen bonding and π-π interactions described in paper can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as frontier molecular orbitals and potential energy curves, can be studied using density functional theory (DFT) calculations, as done for the compound in paper . These theoretical studies can provide valuable information about the reactivity and stability of the compound .
Applications De Recherche Scientifique
Novel Synthesis of Polyfunctional Pyridine Derivatives
A study by Mohareb and Fahmy (1985) explored the reaction of malononitrile with ethyl cyanoacetate, leading to the creation of polyfunctional substituted pyridine derivatives. These compounds are valuable in synthesizing various heterocyclic derivatives, demonstrating the potential for diverse applications in chemical synthesis (Mohareb & Fahmy, 1985).
Synthesis of Indene-Dicarbonitriles
Qiu et al. (2010) described the synthesis of (Z)-1-benzylidene-3-(1H-indol-1-yl)-1H-indene-2,2(3H)-dicarbonitriles through a three-component reaction, including malononitrile. This process highlights the compound's utility in creating complex organic structures, useful in further chemical and pharmaceutical research (Qiu, Ding, Peng, & Wu, 2010).
Synthesis of Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) investigated the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. Their research involved the study of complex molecular structures that included components similar to the compound , showing its relevance in the creation of enzyme inhibitors (Li et al., 2005).
Synthesis and Molluscicidal Activity
Abdelrazek, Michael, and Mohamed (2006) conducted research on the synthesis of various derivatives using malononitrile, which showed moderate molluscicidal activity. This illustrates the compound's potential application in the development of pest control agents (Abdelrazek, Michael, & Mohamed, 2006).
Propriétés
IUPAC Name |
2-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindol-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14ClF3N4O/c26-22-9-19(25(27,28)29)13-32-24(22)33-14-18(8-17(11-30)12-31)21-10-20(6-7-23(21)33)34-15-16-4-2-1-3-5-16/h1-10,13-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKQJIFVFKEGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=C(C#N)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109764 | |
| Record name | 2-[[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(phenylmethoxy)-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile | |
CAS RN |
338410-07-4 | |
| Record name | 2-[[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(phenylmethoxy)-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338410-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(phenylmethoxy)-1H-indol-3-yl]methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyloxolane-2,5-dione](/img/structure/B3035642.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B3035643.png)
![4,6-Dimethyl-3-(3-methylphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3035644.png)
![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)

![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
![2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3035652.png)


![1-[[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B3035656.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)but-2-en-1-one](/img/structure/B3035659.png)